molecular formula C12H14O2 B1342685 3-(3-Methoxyphenyl)cyclopentanone CAS No. 171046-94-9

3-(3-Methoxyphenyl)cyclopentanone

Cat. No.: B1342685
CAS No.: 171046-94-9
M. Wt: 190.24 g/mol
InChI Key: ARRFLEJFTVGOPN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)cyclopentanone is a cyclopentanone derivative presented as a research chemical for laboratory investigation purposes. This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Cyclopentanone scaffolds are recognized as versatile intermediates in organic synthesis and fragrance development . Notably, research on structurally similar (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) has demonstrated significant pharmacological potential in preclinical models, suggesting that the 3-methoxyphenyl analog may also hold value for neuroscientific research . These related compounds have been investigated for their binding affinity to neurological targets such as the α7 nicotinic acetylcholine receptor and have shown promise in models for Alzheimer's disease, epilepsy, and Parkinson's disease . Researchers may find this compound valuable as a building block in medicinal chemistry or for exploring the structure-activity relationships of methoxy-substituted cyclic ketones in various biological systems. As with all chemicals, appropriate safety protocols must be followed. Handle with necessary personal protective equipment and refer to the material safety data sheet (MSDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFLEJFTVGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299169
Record name 3-(3-Methoxyphenyl)cyclopentanone
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171046-94-9
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171046-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Methoxyphenyl Cyclopentanone

Direct Synthetic Routes

Direct synthetic routes to 3-(3-methoxyphenyl)cyclopentanone and its analogues often involve the construction of the cyclopentanone (B42830) ring or the introduction of the 3-methoxyphenyl (B12655295) substituent onto a pre-existing cyclopentanone scaffold. These methods are prized for their efficiency and are foundational in the synthesis of this class of compounds.

Scandium(III) Triflate-Catalyzed Ring Expansion of Cyclobutanone (B123998) to this compound

The ring expansion of cyclobutane (B1203170) derivatives to form more stable cyclopentane (B165970) rings is a well-established synthetic strategy. This transformation is driven by the release of ring strain from the four-membered ring. While a specific scandium(III) triflate-catalyzed ring expansion of a cyclobutanone to this compound is not extensively documented in readily available literature, the principles of such a reaction can be inferred from related transformations.

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid known for its ability to catalyze a wide range of organic reactions, including rearrangements and ring expansions. wikipedia.org It is particularly effective due to its stability in the presence of water and its capacity to act as a true catalyst in small quantities. wikipedia.org In a hypothetical context, Sc(OTf)₃ could catalyze the ring expansion of a suitably substituted cyclobutanol (B46151) derivative. For instance, the treatment of 1-(3-methoxyphenyl)cyclobutanol with a catalytic amount of scandium(III) triflate could initiate a carbocation rearrangement, leading to the formation of the more stable five-membered ring of this compound. The mechanism would likely involve the protonation of the hydroxyl group by the Lewis acid, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift would facilitate the ring expansion to a cyclopentyl cation, which upon deprotonation would yield the desired cyclopentanone.

General ring expansion reactions from cyclobutane to cyclopentane systems are driven by the increased stability of the five-membered ring. chemistrysteps.com The process often involves the formation of a carbocation intermediate, which then undergoes rearrangement. youtube.com

Approaches Involving o-Fluoroanisole and Cyclopentanone Enamines for Positional Isomers

The Stork enamine alkylation provides a powerful method for the α-alkylation of ketones and aldehydes. libretexts.org This methodology can be adapted to synthesize positional isomers of this compound. The reaction sequence involves the formation of an enamine from cyclopentanone and a secondary amine, such as pyrrolidine (B122466) or morpholine. This enamine then acts as a nucleophile, reacting with an electrophilic aromatic compound. libretexts.org

In the context of synthesizing a positional isomer like 2-(3-methoxyphenyl)cyclopentanone, the enamine of cyclopentanone could be reacted with a suitable 3-methoxyphenyl halide. However, direct arylation of enamines can be challenging. A more common approach involves the reaction of the enamine with an activated aryl halide.

For the synthesis of positional isomers where the methoxyphenyl group is at a different position, one could envision a reaction between an enamine of a substituted cyclopentanone and a suitable aromatic partner. The regioselectivity of the enamine formation is a key consideration in these syntheses. masterorganicchemistry.com

Asymmetric and Enantioselective Synthesis

The development of asymmetric and enantioselective methods for the synthesis of this compound and its derivatives is of significant interest, as the stereochemistry of these compounds is often crucial for their biological activity.

Enantioselective Ring Expansion Strategies for Cyclopentanone Derivatives

Enantioselective ring expansion reactions offer a sophisticated approach to chiral cyclopentanone derivatives. These reactions can establish the stereochemistry of the final product from an achiral or racemic precursor. While a specific enantioselective ring expansion to produce this compound is not prominently described, related methodologies provide a conceptual framework. For instance, rhodium(II) catalyzed atropisomer selective ring expansion of 3-aryl indoles to 4-aryl quinolines demonstrates the potential of metal-catalyzed ring expansions in controlling stereochemistry. chemrxiv.org

Another strategy involves the use of chiral auxiliaries or catalysts to induce enantioselectivity in the ring expansion process. The general principle involves the diastereoselective formation of a ring-expanded intermediate, which can then be converted to the desired enantiomerically enriched cyclopentanone.

Development of Chiral Cyclopentanone Intermediates

An alternative to enantioselective ring expansion is the synthesis of the target molecule from a pre-existing chiral pool of cyclopentanone intermediates. This approach relies on the availability of enantiomerically pure starting materials that can be elaborated to the final product. For example, optically active 3,4-disubstituted cyclopentanones can be prepared from commercially available starting materials in a multi-step synthesis. This general strategy could be adapted for the synthesis of chiral this compound by selecting appropriate starting materials and reagents.

The synthesis of chiral synthons that can be converted into the target molecule is a common strategy in asymmetric synthesis. For instance, the enantioselective synthesis of a precursor for the antimitotic macrolides cryptophycin (B1240208) A and arenastatin A involved the creation of key stereocenters that were later incorporated into a larger molecule. nih.gov A similar approach could be envisioned for this compound.

Diastereoselective Synthesis of Cyclopentanone-Fused Systems

The diastereoselective synthesis of cyclopentanone-fused systems provides another avenue to access specific stereoisomers of substituted cyclopentanones. These methods often involve intramolecular reactions where the stereochemistry of one part of the molecule directs the formation of new stereocenters. For example, the Tomita zipper cyclization has been used for the stereoselective synthesis of cyclopentanone-fused benzosultams. oakwoodchemical.com While this specific system is different from this compound, the underlying principles of stereocontrol in cyclization reactions are relevant.

Catalytic Asymmetric Methods Applicable to Cyclopentanone Formation

The creation of chiral centers with high enantioselectivity is a significant goal in modern organic synthesis. For cyclopentanones, including this compound, catalytic asymmetric methods are crucial for producing enantiomerically enriched products. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One powerful strategy for the asymmetric synthesis of cyclic compounds is the desymmetrization of achiral starting materials. For instance, the enantioselective synthesis of α,α-disubstituted cyclopentenes can be achieved through an intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, catalyzed by chiral N-heterocyclic carbenes (NHCs). nih.gov This process involves the generation of a chiral nucleophilic enol in situ, which then undergoes an enantioselective aldol reaction followed by decarboxylation to yield functionalized cyclopentenes with a quaternary stereocenter. nih.gov While not directly synthesizing this compound, this methodology showcases a sophisticated approach to creating chiral cyclopentane structures.

The proposed mechanism for such a transformation begins with the addition of the NHC to an aldehyde, followed by protonation to form a chiral enol intermediate. This intermediate then participates in an enantioselective aldol reaction to create a β-hydroxy ketone. Subsequent intramolecular acylation releases the catalyst and forms a β-lactone, which then loses carbon dioxide to furnish the final cyclopentene (B43876) product. nih.gov

Research has also demonstrated the utility of N-heterocyclic carbenes in catalyzing the formation of cyclopentenes from unsaturated aldehydes and chalcones. nih.gov These reactions highlight the versatility of NHC catalysis in constructing five-membered rings, a core feature of this compound.

Related Synthetic Routes Involving Cyclopentanone Precursors

Claisen-Schmidt Condensation for the Formation of Cyclopentanone-Based Monocarbonyl Analogues with Methoxy-Substituted Aromatic Aldehydes

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones. vaia.comtaylorandfrancis.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It represents a specific and highly useful variation of the aldol condensation. wikipedia.org

In the context of producing precursors for compounds like this compound, the Claisen-Schmidt condensation can be used to react cyclopentanone with a methoxy-substituted aromatic aldehyde. This reaction is typically base-catalyzed and results in the formation of α,α'-bis(benzylidene)cycloalkanones. sioc-journal.cnnih.govmdpi.com For example, the reaction of cyclopentanone with benzaldehyde (B42025) in the presence of solid sodium hydroxide (B78521) can produce α,α'-bis-benzylidenecyclopentanone in high yield. nih.gov This methodology can be extended to various substituted benzaldehydes, including those with methoxy (B1213986) groups. mdpi.com

The mechanism of the Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable α,β-unsaturated ketone product. numberanalytics.comgordon.edu

Table 1: Examples of Claisen-Schmidt Condensation for Cyclopentanone Derivatives

Ketone Aldehyde Catalyst Conditions Product Yield (%) Reference
Cyclopentanone Benzaldehyde NaOH Solvent-free, grinding α,α'-bis-benzylidenecyclopentanone 99 nih.gov
Cyclohexanone Benzaldehyde NaOH Solvent-free, grinding α,α'-bis-benzylidenecyclohexanone 99 nih.gov
Cyclopentanone Substituted Benzaldehydes NaOH (20 mol%) Solvent-free, grinding α,α'-bis-(substituted-benzylidene)cyclopentanones 96-98 mdpi.com
Cyclopentanone Aromatic Aldehydes KF-Al2O3 Refluxed methanol 2,5-bis(substituted benzylidene) cyclopentanones 56-95 researchgate.net

Grignard or Organolithium Additions of Aryl Halides to Cyclopentanone Derivatives

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com These reagents can add to the carbonyl group of ketones, such as cyclopentanone, to form tertiary alcohols. vaia.comvaia.comlibretexts.org Specifically, an aryl Grignard reagent, like 3-methoxyphenylmagnesium bromide, can be added to cyclopentanone to generate 1-(3-methoxyphenyl)cyclopentanol. Subsequent dehydration and reduction steps would be necessary to arrive at this compound.

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup to yield the corresponding alcohol. vaia.comlibretexts.org

Organolithium reagents, being highly reactive, readily add to aldehydes and ketones. wikipedia.org While they typically favor 1,2-addition to the carbonyl carbon of enones, reaction conditions can be modified to promote 1,4-conjugate addition. wikipedia.orgresearchgate.net

Green Chemistry and Sustainable Synthesis Approaches

Implementation of Aqueous Reaction Media and Solvent-Free Conditions for Cyclopentanone Derivatization

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a field known as green chemistry. sci-hub.st A key principle of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of cyclopentanone derivatives, this has led to the exploration of aqueous reaction media and solvent-free conditions.

Solvent-free reactions, often conducted by grinding solid reactants together, offer several advantages, including reduced pollution, lower costs, and simplified experimental procedures. rsc.orgnih.gov The Claisen-Schmidt condensation, for example, has been successfully performed under solvent-free conditions to produce chalcones and related compounds in high yields. acs.orgresearchgate.netresearchgate.net Studies have shown that grinding a mixture of a cycloalkanone and an aromatic aldehyde with a solid base like sodium hydroxide can lead to quantitative yields of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.govmdpi.com The success of these solvent-free syntheses can sometimes be correlated with the melting point of the product, with higher melting point chalcones often being produced in higher yields. acs.org

The use of water as a reaction solvent is another important aspect of green chemistry. sci-hub.st While many organic substrates have low solubility in water, reactions can be performed in liquid-liquid biphasic systems, sometimes with the aid of phase-transfer catalysts or water-soluble transition metal complexes. sci-hub.st The electroreduction of some benzothiazole (B30560) derivatives in aqueous media has been studied for the formation of cyclopentanone derivatives. rsc.org

Catalytic Approaches for Enhanced Atom Economy in Cyclopentanone Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com Catalytic reactions are a primary strategy for improving atom economy because catalysts, used in small amounts, can facilitate transformations without being consumed in the reaction. numberanalytics.comnumberanalytics.comresearchgate.net

For the synthesis of cyclopentanone and its derivatives, various catalytic approaches can enhance atom economy. For instance, the ketonic decarboxylation of adipic acid to form cyclopentanone can be achieved selectively using catalytic amounts of weak bases. organic-chemistry.org This method avoids the use of stoichiometric reagents and minimizes byproducts.

Catalytic hydrogenation is another atom-economical process that can be applied in the synthesis of cyclopentanone derivatives. jocpr.com For example, the reduction of an α,β-unsaturated ketone precursor, formed via a Claisen-Schmidt condensation, can be achieved using catalytic hydrogenation, which adds hydrogen across the double bond with 100% atom economy. jocpr.com

Furthermore, catalytic C-C bond-forming reactions are crucial for building the carbon skeleton of molecules like this compound with high atom efficiency. sci-hub.stresearchgate.net The development of new catalytic systems that enable direct and selective functionalization of C-H bonds is an active area of research that holds promise for even more atom-economical syntheses in the future.

Chemical Transformations and Reactivity of 3 3 Methoxyphenyl Cyclopentanone

Ring Expansion and Rearrangement Reactions of Cyclopentanone (B42830) Scaffolds

Ring expansion reactions of cyclopentanones are valuable transformations, providing access to six-membered and larger ring systems that are common motifs in natural products and pharmaceuticals. The strain inherent in the five-membered ring can serve as a thermodynamic driving force for these rearrangements.

α-Ketol and α-Iminol Rearrangements to Higher Ring Systems

The α-ketol rearrangement is an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. researchgate.netorganic-chemistry.org This reversible reaction is driven by the formation of a more thermodynamically stable isomer. researchgate.netorganic-chemistry.org For a cyclopentanone derivative, this can lead to a ring-expanded cyclohexanone. The general mechanism involves the conversion of an alkoxide to a carbonyl group with a simultaneous shift of a substituent. organic-chemistry.org

In the context of 3-(3-Methoxyphenyl)cyclopentanone, the formation of a prerequisite α-hydroxy ketone, such as 2-hydroxy-3-(3-methoxyphenyl)cyclopentanone, would be the initial step. Subsequent treatment with acid or base could then induce the rearrangement. The migratory aptitude of the groups attached to the carbonyl carbon would determine the product distribution.

A related transformation is the α-iminol rearrangement, where an α-hydroxy imine rearranges to an α-amino ketone. nih.govorganic-chemistry.org This reaction can also be utilized for ring expansion. For instance, the reaction of a cyclobutanone-derived cyanohydrin with a heteroarene can lead to a ring-expanded α-amino cyclopentanone via an α-iminol rearrangement. nih.gov It is conceivable that a similar strategy could be applied to an appropriately functionalized derivative of this compound to achieve ring expansion.

Table 1: Examples of α-Ketol and α-Iminol Rearrangements

Starting MaterialReagents/ConditionsProductReference
Bicyclic α-ketolCalcium methoxideRing-expanded enone organic-chemistry.org
Cyclobutanone-derived cyanohydrin and heteroarenePd-catalysisα-Amino cyclopentanone nih.gov
α-Hydroxy aldimineZirconium-based chiral catalystα-Amino ketone frontiersin.org

This table presents examples of α-ketol and α-iminol rearrangements from the literature to illustrate the transformations.

Beckmann and Related Rearrangements of Cyclopentanone Oximes

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org When applied to cyclic ketoximes, this reaction yields lactams, effectively expanding the ring by one atom. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comresearchgate.net

For this compound, the corresponding oxime would be the substrate for the Beckmann rearrangement. The stereochemistry of the oxime is crucial, as it dictates which group migrates. Two geometric isomers of the oxime are possible. In one isomer, the C2-methylene group is anti to the hydroxyl group, and its migration would lead to a lactam where the nitrogen is adjacent to the carbonyl. In the other isomer, the C5-methylene group is anti, and its migration would result in a different lactam regioisomer. The migratory aptitude generally follows the order: aryl > alkyl > H. researchgate.net However, the stereospecificity of the anti-migration is the dominant controlling factor. masterorganicchemistry.comresearchgate.net

A study on the Beckmann rearrangement of (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes using thionyl chloride in dioxane resulted in the exclusive formation of (E)-3-arylidenepiperidin-2-ones, which are ring-expanded lactams. This provides a strong model for the expected reactivity of the oxime of this compound.

Table 2: Beckmann Rearrangement of Cyclic Ketoximes

Starting MaterialReagents/ConditionsProductReference
Cyclohexanone oximeAcid catalyst (e.g., H₂SO₄)ε-Caprolactam wikipedia.org
(1E,2E)-2-Benzylidenecyclopentanone O-tosyl oximeSOCl₂, dioxane(E)-3-Benzylidenepiperidin-2-one
Acetophenone oximeChlorosulfonic acid, tolueneAcetanilide ionike.com

This table provides examples of the Beckmann rearrangement, including the industrially significant synthesis of ε-caprolactam.

Single-Carbon Homologations of Cyclopentanone Derivatives

Single-carbon homologation refers to the expansion of a ring by a single carbon atom. A well-known method for this transformation is the Tiffeneau-Demjanov rearrangement. ua.esorganic-chemistry.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. organic-chemistry.orgresearchgate.net For a cyclopentanone, this would provide access to a cyclohexanone. The reaction proceeds through the formation of a diazonium ion, followed by a 1,2-alkyl shift with the expulsion of nitrogen gas. ua.es The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the rearrangement. uni-wuerzburg.de

Another common method for single-carbon homologation is the reaction with diazomethane (B1218177). organic-chemistry.org The reaction of a cyclic ketone with diazomethane can lead to a ring-expanded ketone. organic-chemistry.org For unsymmetrical ketones, the reaction can sometimes yield a mixture of products. The presence of the 3-(3-methoxyphenyl) group would likely influence the regioselectivity of this homologation.

Table 3: Methods for Single-Carbon Homologation of Cyclic Ketones

Reaction NameStarting MaterialReagentsProduct TypeReference
Tiffeneau-Demjanov Rearrangement1-Aminomethyl-cycloalkanolNitrous acid (HNO₂)Ring-expanded ketone organic-chemistry.orguni-wuerzburg.de
Reaction with DiazomethaneCyclic ketoneDiazomethane (CH₂N₂)Ring-expanded ketone organic-chemistry.org

This table summarizes key methods for the single-carbon ring expansion of cyclic ketones.

C-C Bond Cleavage and Functionalization

The cleavage of carbon-carbon bonds is a powerful, albeit challenging, transformation in organic synthesis. For cyclic ketones, these reactions can lead to linear products or serve as a prelude to further functionalization.

Deacylative Homolysis of Ketone C(sp³)–C(sp²) Bonds in Cyclopentanone Derivatives

Recent advances have enabled the deacylative homolytic cleavage of the α-C–C bonds of ketones. ucla.eduresearchgate.net This process generates alkyl radicals that can be trapped in various ways, leading to functionalized products. ucla.edu For cyclic ketones, this transformation can result in the formation of functionalized aliphatic carboxylic acids. ucla.edu The reaction can be initiated by treating the ketone with hydrogen peroxide to form a gem-dihydroperoxide, which is then reduced by a metal salt like Fe(II) to generate the alkyl radical. researchgate.net

In the case of this compound, this methodology could potentially lead to the formation of a substituted adipic acid derivative. A related deacylative protocol driven by aromatization has also been reported, where a ketone is converted to a pyrazole, and the remaining alkyl fragment undergoes further transformation. nih.govresearchgate.net

Table 4: Examples of Deacylative C-C Bond Cleavage

Starting MaterialReagents/ConditionsProduct TypeReference
2-MethylcyclohexanoneH₂O₂, Fe(II) saltHydrodeacylated product ucla.edu
Cyclic KetoneHydrazine (B178648), 1,3-diene, Ir-catalystPyrazole and functionalized alkyl fragment nih.gov
Aromatic KetonesClaisen/retro-Claisen condensation, then nucleophileDeacylative cross-coupling product youtube.com

This table illustrates different approaches to the deacylative cleavage and functionalization of ketones.

Photochemical Norrish-Yang Reactions of Substituted Ketones

The Norrish-Yang reaction, or Norrish Type II reaction, is a photochemical process involving the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group. ionike.com This leads to the formation of a 1,4-biradical intermediate. This biradical can then either undergo cyclization to form a cyclobutanol (B46151) derivative or fragment to yield an alkene and an enol (which tautomerizes to a ketone). youtube.comyoutube.com

For this compound, the availability of abstractable γ-hydrogens on the cyclopentyl ring makes it a potential substrate for the Norrish-Yang reaction. The specific outcome—cyclization versus cleavage—would depend on the stability of the intermediates and the reaction conditions. The presence of the aryl substituent could influence the photophysical properties of the ketone and the subsequent reactivity of the excited state. Photochemical reactions of 3-alkyl-cyclopent-2-enones have been shown to lead to dimerization or reaction with the solvent. researchgate.net While this is an enone system, it highlights the potential for various photochemical pathways in substituted cyclopentanones.

Table 5: Products of Norrish-Yang Reactions

IntermediatePossible ProductsDescriptionReference
1,4-BiradicalCyclobutanol derivativeIntramolecular cyclization ionike.com
1,4-BiradicalAlkene and enol/ketoneβ-Cleavage (fragmentation) youtube.com

This table outlines the potential products arising from the 1,4-biradical intermediate in a Norrish-Yang reaction.

Functional Group Interconversions at the Cyclopentanone Core and Aromatic Ring

The reactivity of this compound allows for a range of functional group interconversions, targeting either the ketone on the cyclopentanone ring or the methoxy-substituted aromatic ring. These transformations are fundamental in modifying the compound's structure for various applications.

Oxidation Reactions of the Ketone Moiety

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidation under specific and forceful conditions. A common reaction is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. In the case of this compound, this reaction would lead to the formation of a lactone, specifically a six-membered ring containing an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms.

Another oxidative process applicable to cyclic ketones is cleavage of the ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., high temperature) can cleave the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a dicarboxylic acid. For this compound, this would result in the formation of 3-(3-methoxyphenyl)adipic acid.

Oxidizing Agent Product Reaction Type
Peroxyacetic acid (CH₃CO₃H)4-(3-Methoxyphenyl)oxan-2-oneBaeyer-Villiger Oxidation
Potassium permanganate (KMnO₄)3-(3-Methoxyphenyl)adipic acidOxidative Cleavage

Reduction Reactions to Alcohols or Hydrocarbons

The ketone group of this compound is readily reduced to a secondary alcohol or completely to a methylene (B1212753) group (hydrocarbon). The choice of reducing agent determines the final product.

For the reduction to an alcohol, common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon workup with water or a dilute acid, yields 3-(3-Methoxyphenyl)cyclopentan-1-ol.

For the complete reduction of the ketone to a hydrocarbon, removing the carbonyl oxygen entirely, harsher reduction methods are necessary. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide) are typically employed. These reactions would convert this compound into (3-methoxyphenyl)cyclopentane.

Reducing Agent Product Reaction Type
Sodium borohydride (NaBH₄)3-(3-Methoxyphenyl)cyclopentan-1-olReduction to alcohol
Lithium aluminum hydride (LiAlH₄)3-(3-Mthoxyphenyl)cyclopentan-1-olReduction to alcohol
Zinc amalgam (Zn(Hg)), HCl(3-Methoxyphenyl)cyclopentaneClemmensen Reduction
Hydrazine (N₂H₄), KOH(3-Methoxyphenyl)cyclopentaneWolff-Kishner Reduction

Nucleophilic Substitution Reactions on Substituted Cyclopentanones

While direct nucleophilic substitution at the carbonyl carbon of a ketone is not a standard reaction, the alpha-carbon (the carbon atom adjacent to the carbonyl group) can be made susceptible to nucleophilic substitution. This typically involves an initial deprotonation to form an enolate, which can then act as a nucleophile. However, for a substitution reaction on the cyclopentanone ring itself, a leaving group would need to be present on the ring.

In the absence of a pre-existing leaving group on the cyclopentanone ring of this compound, direct nucleophilic substitution on the ring is not a feasible pathway. Instead, reactions at the alpha-position are more common. For instance, halogenation at the alpha-position can occur in the presence of an acid or base catalyst and a halogen source (e.g., Br₂). The resulting α-haloketone can then undergo nucleophilic substitution.

Reagent System Intermediate/Product Reaction Type
1. Br₂, CH₃COOH2. NaOCH₃2-Bromo-3-(3-methoxyphenyl)cyclopentanone (intermediate), then 2-Methoxy-3-(3-methoxyphenyl)cyclopentanoneα-Halogenation followed by Nucleophilic Substitution
1. LDA, THF2. CH₃I2-Methyl-3-(3-methoxyphenyl)cyclopentanoneα-Alkylation via enolate

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (positions 2 and 6 relative to the cyclopentanone substituent) and para (position 4) positions. The cyclopentanone substituent, being a ketone, is a deactivating group and a meta-director. However, the strong activating effect of the methoxy group generally dominates the directing effects.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly occur at the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent cyclopentanone ring, the para position is often favored.

Reaction Reagents Major Product(s)
NitrationHNO₃, H₂SO₄3-(4-Nitro-3-methoxyphenyl)cyclopentanone and 3-(2-Nitro-3-methoxyphenyl)cyclopentanone
BrominationBr₂, FeBr₃3-(4-Bromo-3-methoxyphenyl)cyclopentanone and 3-(2-Bromo-3-methoxyphenyl)cyclopentanone
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(4-Acetyl-3-methoxyphenyl)cyclopentanone

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(3-Methoxyphenyl)cyclopentanone is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the cyclopentanone (B42830) ring, and the methoxy (B1213986) protons.

The aromatic region typically displays complex multiplets for the protons on the 1,3-disubstituted benzene (B151609) ring. The proton at the C2' position often appears as a singlet or a finely split triplet. The protons at C4' and C6' are chemically distinct and usually present as doublets or multiplets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing cyclopentanone moiety. The proton at C5' typically appears as a triplet.

The aliphatic protons on the cyclopentanone ring exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling with adjacent protons. The methine proton at C3, being adjacent to the aromatic ring, is expected to resonate at a downfield position compared to the other ring protons. The protons at C2 and C5, being adjacent to the carbonyl group, are also deshielded. The protons at C4 will have chemical shifts that are more typical for aliphatic systems. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H6.70 - 7.25m
Cyclopentanone-H1.90 - 3.10m
Methoxy-H~3.80s

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 12 carbon atoms (with some aromatic carbons being chemically equivalent).

The most downfield signal is attributed to the carbonyl carbon (C1) of the cyclopentanone ring, typically appearing above 200 ppm. The aromatic carbons show signals in the range of 110-160 ppm. The carbon atom attached to the methoxy group (C3') is found at a significantly downfield position within this range, while the carbon bearing the cyclopentanone substituent (C1') also shows a distinct chemical shift. The remaining aromatic carbons can be assigned based on their expected electronic environments. The aliphatic carbons of the cyclopentanone ring resonate in the upfield region of the spectrum, generally between 20 and 50 ppm. The methoxy carbon (-OCH₃) gives a characteristic signal around 55 ppm.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (C1)>200
Aromatic-C (C1'-C6')110 - 160
Methoxy-C (-OCH₃)~55
Cyclopentanone-C (C2-C5)20 - 50

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide the basic framework of the molecule, advanced 2D NMR techniques are crucial for unambiguous assignment of all signals and for determining the stereochemistry and preferred conformation.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentanone ring and confirming the coupling relationships between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for connecting the cyclopentanone ring to the methoxyphenyl group by showing correlations between the C3 proton of the cyclopentanone ring and the aromatic carbons, and vice-versa.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space proximity of protons. For a flexible molecule like this compound, these techniques can provide information about the preferred conformation of the cyclopentanone ring and the relative orientation of the methoxyphenyl substituent. For instance, NOE correlations between specific protons on the aromatic ring and protons on the cyclopentanone ring can help to define the molecule's three-dimensional structure in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ in the positive ion mode. For this compound (molecular formula C₁₂H₁₄O₂), the expected molecular weight is approximately 190.24 g/mol . Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak would be expected at an m/z value corresponding to [C₁₂H₁₄O₂ + H]⁺, which is approximately 191.25. The observation of this molecular ion peak is a strong indicator of the compound's identity.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄O₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 191.1072. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the ketone carbonyl group (C=O), the aromatic ring (C=C), and the ether linkage (C-O-C).

The characteristic vibrational frequencies for these groups are expected in specific regions of the infrared spectrum:

Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1750-1740 cm⁻¹ for the five-membered ketone ring. The ring strain in the cyclopentanone moiety typically shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones (which appear around 1715 cm⁻¹).

Aromatic (C=C) Stretches: Multiple sharp to medium absorption bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Aromatic C-H Stretches: These appear as weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: Absorptions due to the C-H stretching vibrations of the cyclopentanone ring are expected just below 3000 cm⁻¹.

Ether (C-O-C) Stretches: The asymmetric C-O-C stretching of the methoxy group on the aromatic ring typically results in a strong absorption band in the range of 1275-1200 cm⁻¹. A corresponding symmetric stretch is expected around 1075-1020 cm⁻¹.

The following table summarizes the expected FTIR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Ketone C=OStretch1750 - 1740
Aromatic C=CStretch1600 - 1450
Ether C-O-CAsymmetric Stretch1275 - 1200
Ether C-O-CSymmetric Stretch1075 - 1020

This table is generated based on typical infrared absorption frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the chromophores are the methoxy-substituted benzene ring and the carbonyl group.

The expected electronic transitions include:

π → π* transitions: These are associated with the aromatic ring and the carbonyl group. uzh.ch The benzene ring exhibits strong absorptions due to these transitions, typically below 280 nm. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. libretexts.orguzh.ch These transitions are typically weaker than π → π* transitions and occur at longer wavelengths, often above 280 nm. libretexts.org

The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands at shorter wavelengths corresponding to the π → π* transitions of the aromatic system and a weaker, longer-wavelength band for the n → π* transition of the ketone.

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πAromatic Ring & C=O< 280
n → πC=O> 280

This table is generated based on typical electronic transitions for the specified chromophores.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation of a this compound derivative. utep.edu This analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond distances and angles within the molecule.

Conformation of the Cyclopentanone Ring: The cyclopentanone ring is not planar and typically adopts an envelope or twist conformation to relieve ring strain. X-ray analysis would determine the exact puckering of the ring in the crystal lattice.

Dihedral Angles: The orientation of the 3-methoxyphenyl (B12655295) substituent relative to the cyclopentanone ring would be defined by the dihedral angle between the plane of the aromatic ring and a plane defined by atoms of the five-membered ring.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal, identifying any significant intermolecular forces such as hydrogen bonds (if applicable in a derivative), dipole-dipole interactions, or van der Waals forces that stabilize the crystal structure. mdpi.com

This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical context.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The cyclopentanone (B42830) ring is not planar and exists in puckered conformations to relieve ring strain. maricopa.edu The two most common conformations are the 'envelope' (C_s symmetry) and the 'twist' or 'half-chair' (C_2 symmetry). researchgate.netdalalinstitute.com In the envelope conformation, one carbon atom is out of the plane of the other four. dalalinstitute.com The substitution of the 3-methoxyphenyl (B12655295) group at the third position of the cyclopentanone ring introduces further conformational possibilities, primarily concerning the orientation of the substituent in either an axial or equatorial position relative to the ring.

DFT calculations are crucial for determining the most stable conformer by optimizing the geometry and calculating the corresponding energy. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. For substituted cyclopentanes, the substituent generally prefers the equatorial position to minimize steric hindrance. maricopa.edu The optimization process involves finding the minimum on the potential energy surface for the molecule, which corresponds to the most stable geometric arrangement of the atoms. The dihedral angles and bond lengths of the optimized structure provide a detailed picture of the molecule's three-dimensional shape. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter for describing molecular reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govreddit.com

DFT calculations, often using functionals like B3LYP, are standard for computing HOMO and LUMO energies. nih.gov For 3-(3-Methoxyphenyl)cyclopentanone, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be centered on the carbonyl group of the cyclopentanone ring, which is an electron-accepting moiety. The energy gap determines the energy of the lowest electronic transition, which is often observed in UV-Vis spectroscopy. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Ketones This table presents typical values for related compounds as a reference, calculated using the B3LYP functional.

ParameterEnergy (eV)Description
E_HOMO-6.5 to -5.5Energy of the Highest Occupied Molecular Orbital
E_LUMO-2.0 to -1.0Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (E_gap)4.0 to 5.0Difference between LUMO and HOMO energies

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. scielo.org.za These theoretical calculations help in assigning the signals in the experimental spectrum to specific atoms in the molecule. For this compound, calculations would predict distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the cyclopentanone ring. scielo.org.zachemicalbook.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. biointerfaceresearch.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. researchgate.net For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone is a key feature, typically appearing around 1740 cm⁻¹ in experimental spectra. nist.govchemicalbook.com Theoretical calculations can confirm this assignment and identify other characteristic vibrations, like C-O-C stretches of the methoxy group and C-H stretches of the aromatic and aliphatic parts. biointerfaceresearch.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For this compound, two main types of transitions are expected: a lower-energy n→π* transition involving the non-bonding electrons of the carbonyl oxygen and the π* orbital of the C=O bond, and higher-energy π→π* transitions associated with the aromatic ring. biointerfaceresearch.com The calculated absorption wavelengths (λ_max) and oscillator strengths (f) can be directly compared with the experimental spectrum. mdpi.com

Table 2: Simulated vs. Representative Experimental Spectroscopic Data This table shows a comparison of typical calculated values with expected experimental ranges for compounds similar to this compound.

SpectroscopyParameterTypical Calculated ValueTypical Experimental Range
¹³C NMRδ (C=O)~215-220 ppm~210-225 ppm
δ (OCH₃)~55 ppm~55 ppm
IRν (C=O Stretch)~1725-1745 cm⁻¹~1735-1750 cm⁻¹
UV-Visλ_max (n→π)~300-320 nm~290-330 nm
λ_max (π→π)~250-280 nm~240-290 nm

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) such as hydrogen bonds and van der Waals forces are crucial in determining the supramolecular assembly and crystal packing of molecules. NCI analysis provides a visual and quantitative understanding of these interactions.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions. Several properties can be mapped onto this surface:

d_norm: This property, mapped with a red-white-blue color scale, highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue regions show longer contacts. nih.gov

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov They plot the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). The percentage contribution of each type of contact (e.g., H···H, C-H···O, C···H) to the total surface area can be calculated, revealing the dominant forces in the crystal packing. nih.gov

Energy frameworks are another graphical tool that uses the interaction energies between molecules, calculated with DFT, to visualize the packing arrangement in terms of electrostatic, dispersion, and total interaction energies. This provides a clear picture of the structural stability and topology of the molecular crystal.

Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) Studies

Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions in real space. rsc.orgchemrxiv.org A scatterplot of RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low density with large negative values of sign(λ₂)ρ. researchgate.net

Weak, van der Waals interactions are found near zero on the sign(λ₂)ρ axis. researchgate.net

Strong, repulsive interactions (e.g., steric clashes) appear at low density with large positive values of sign(λ₂)ρ.

These regions can be visualized as 3D isosurfaces around the molecule, colored according to the value of sign(λ₂)ρ, typically blue for attraction, green for van der Waals, and red for repulsion. researchgate.net

The Interaction Region Indicator (IRI) is a more recent development that builds upon the RDG concept. chemrxiv.orgresearchgate.net IRI is designed to clearly reveal both covalent bonds and non-covalent interactions simultaneously in a single, simple function. chemrxiv.orgresearchgate.net It provides a clearer graphical representation of interaction regions, making it a convenient tool for analyzing intramolecular and intermolecular interactions in various chemical systems. researchgate.net

Mechanistic Insights from Computational Models

Computational models are instrumental in elucidating the intricate details of chemical transformations involving cyclopentanone and its derivatives.

Theoretical Studies on Reaction Mechanisms of Cyclopentanone Transformations

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational investigations into the transformations of the parent cyclopentanone molecule. These studies provide a foundational understanding of the reactivity of the five-membered ring system, which can be extrapolated to its substituted analogues.

Theoretical approaches, such as ab initio calculations and density functional theory (DFT), have been employed to investigate the complex reaction pathways of cyclopentanone, particularly in the context of oxidation and pyrolysis. nih.govacs.orgacs.org For instance, studies on cyclopentanone oxidation have utilized high-level quantum chemical methods to explore the thermodynamics and kinetics of various reaction intermediates. nih.govmit.edu These computational models can predict the most likely pathways for reactions such as H-abstraction, ring-opening, and the formation of various oxygenated products. acs.orgacs.org The insights gained from these studies on cyclopentanone serve as a crucial starting point for understanding how the presence of a 3-methoxyphenyl substituent might influence the electronic structure and, consequently, the reaction mechanisms of the cyclopentanone core.

A detailed kinetic model for the pyrolysis of cyclopentanone has been developed, incorporating theoretical progress on key reactions. acs.org This model helps in understanding the primary consumption pathways of cyclopentanone and the formation of various decomposition products. acs.org Such models are built upon fundamental theoretical calculations of reaction rates and energy barriers.

Transition State Characterization and Reaction Pathway Elucidation

A cornerstone of computational reaction mechanism studies is the characterization of transition states (TSs) and the elucidation of the corresponding reaction pathways. Theoretical calculations allow for the precise determination of the geometry and energy of these fleeting structures that connect reactants to products. acs.org By mapping the potential energy surface (PES), computational chemists can identify the most energetically favorable routes for a given transformation.

The following table illustrates the types of data typically generated from these computational studies, using hypothetical examples relevant to cyclopentanone transformations:

Reaction StepComputational MethodCalculated ParameterValue (kcal/mol)
H-abstraction from C2DFT (B3LYP/6-31G*)Activation Energy (Ea)15.2
Ring-opening of cyclopentoxy radicalCBS-QB3Enthalpy of Reaction (ΔH)-5.7
Aldol (B89426) condensationMP2/aug-cc-pVTZTransition State Energy25.8

These theoretical frameworks provide a powerful lens through which the reactivity of this compound can be investigated, predicting how the substituent may alter the energy landscape of various transformations.

Molecular Docking Simulations (Methodological Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org This method is particularly valuable in drug discovery and medicinal chemistry for predicting the interaction between a small molecule ligand and a protein's binding site.

Computational Studies on Molecular Interactions with Defined Binding Pockets

The methodological framework for molecular docking simulations involves several key steps to investigate the interaction of a ligand like this compound with a defined binding pocket of a biological target.

First, the three-dimensional structures of both the ligand and the receptor (typically a protein) are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The ligand structure, in this case, this compound, would be built and its energy minimized using computational chemistry software.

Next, the binding site on the receptor must be defined. This is often the known active site of an enzyme or a binding pocket identified from the structure of a similar protein-ligand complex. The docking software will then explore a vast number of possible conformations and orientations of the ligand within this defined space.

A scoring function is then used to estimate the binding affinity for each generated pose. nih.gov These scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The poses are ranked based on their scores, with the lowest energy poses representing the most likely binding modes.

Finally, the results of the docking simulation are analyzed to understand the specific molecular interactions between the ligand and the protein. This includes identifying key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). Molecular dynamics simulations can be further employed to assess the stability of the predicted binding pose over time. nih.govnih.gov

The following table outlines the typical workflow and considerations in a molecular docking study:

StepDescriptionKey Considerations
1. Preparation of Receptor and Ligand Obtain and prepare the 3D structures of the protein and the small molecule. This includes adding hydrogen atoms, assigning partial charges, and defining protonation states.Accuracy of the initial structures is crucial. Experimental structures are preferred.
2. Definition of the Binding Site Identify the region on the receptor where the ligand is expected to bind. This can be based on experimental data or predictive algorithms.The size and location of the binding box directly influence the search space.
3. Docking Algorithm The software algorithm systematically searches for the best fit of the ligand in the binding site by exploring various conformations and orientations.Different algorithms may yield different results. It is often advisable to use multiple docking programs for consensus scoring.
4. Scoring and Ranking A scoring function calculates the binding energy for each pose, and the poses are ranked accordingly.Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.
5. Post-Docking Analysis The top-ranked poses are visually inspected to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.Further validation with more rigorous computational methods (e.g., molecular dynamics) or experimental assays is often necessary.

This methodological framework provides a robust approach to computationally screen and analyze the potential interactions of this compound with various biological targets, offering valuable insights for further drug design and development efforts.

Synthetic Applications and Analogue Design

3-(3-Methoxyphenyl)cyclopentanone as a Key Synthetic Intermediate

The utility of this compound as a foundational element in organic synthesis is well-documented. Its bifunctional nature allows for sequential or one-pot modifications, leading to a diverse range of derivatives.

This compound is a crucial precursor in the synthesis of various organic compounds, including high-density fuel and other fine chemicals. For instance, it can undergo aldol (B89426) condensation with vanillin, which is derivable from biomass, to produce 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone. This product can then be hydrodeoxygenated to yield 1,3-bis(cyclohexylmethyl)cyclopentanone, a renewable high-density fuel. mdpi.com The reaction conditions for the initial aldol condensation, such as temperature and reaction time, significantly influence the yield of the desired product. mdpi.com Similarly, condensation reactions with benzaldehyde (B42025) can produce biofuel precursors. rsc.org

The cyclopentanone (B42830) ring system is a common starting point for the synthesis of various heterocyclic compounds. While direct examples of this compound being used to synthesize a broad range of heterocycles are not extensively detailed in the provided context, the general principle of using cyclopentanone derivatives for this purpose is established. For example, cyclopentanone itself is used in aldol condensation reactions with furfural (B47365) to create precursors for diesel fuel, a process that involves the formation of new carbon-carbon bonds and subsequent chemical transformations that could lead to heterocyclic structures. researchgate.net The reactivity of the ketone in this compound allows for reactions like the Paal-Knorr synthesis of pyrroles and furans, or the synthesis of pyrazolines through condensation with hydrazines, although specific examples with this particular substrate require further investigation. The presence of the methoxyphenyl group can influence the reactivity and regioselectivity of these cyclization reactions.

Design and Synthesis of Advanced Analogues

The structural framework of this compound is an ideal platform for the rational design and synthesis of novel molecules with specific biological activities. By systematically modifying its structure, researchers can explore structure-activity relationships and develop compounds with enhanced potency and selectivity.

Curcumin (B1669340), a natural product, exhibits a wide range of biological activities, but its therapeutic potential is limited by poor stability. To address this, monocarbonyl analogues of curcumin (MCAs) have been developed, replacing the central β-diketone linker with a more stable ketone. mdpi.com Cyclopentanone has been identified as a low-toxicity scaffold for creating cyclic C7-bridged MCAs. nih.govtandfonline.com

In the design of these analogues, this compound can serve as a key building block. The synthesis typically involves a Claisen-Schmidt condensation reaction between the cyclopentanone core and appropriately substituted benzaldehydes. mdpi.com This approach allows for the creation of a library of compounds with diverse substituents on the aromatic rings. For example, the presence of an o-methoxyphenyl group in these analogues has been shown to contribute to their anticancer properties. nih.govresearchgate.net

Table 1: Examples of Monocarbonyl Curcumin Analogues and their Synthetic Approach

Analogue TypeCentral CoreSynthetic MethodKey FeatureReference
Symmetrical Cyclic C5 AnaloguesCyclopentanoneClaisen-Schmidt CondensationSymmetrical substitution on the cyclopentanone ring mdpi.com
Cyclic C7-Bridged MCAsCyclopentanoneClaisen-Schmidt CondensationLow-toxicity central scaffold nih.govtandfonline.com
Symmetrical Monocarbonyl AnaloguesCyclopentanoneClaisen-Schmidt CondensationContains a 2-bromobenzylidene moiety mdpi.com

The systematic modification of the this compound structure is a powerful strategy for understanding how specific chemical features influence biological activity, a process known as structure-activity relationship (SAR) studies. By synthesizing a series of related compounds and evaluating their effects, researchers can identify the key molecular components responsible for a desired outcome.

For instance, studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have shown that the position of substituents on the isoindolinone ring is critical for their inhibitory activity against TNF-α production. nih.govnih.gov In this case, the 6-C position was identified as the optimal site for derivatization. nih.govnih.gov This highlights the importance of precise structural modifications in tuning the biological properties of a molecule. The synthesis of such derivatives allows for a detailed exploration of the chemical space around the initial lead compound. koreascience.kramanote.com

Integration into Complex Molecular Architectures

Beyond its use in creating analogues, this compound can be incorporated as a fragment into larger, more complex molecular architectures. Its cyclopentanone core can provide a rigid scaffold upon which to build intricate three-dimensional structures.

One example of this is in the synthesis of cyclophanes, which are molecules containing an aromatic ring and an aliphatic bridge. beilstein-journals.org While the direct use of this compound in the synthesis of the specific cyclophanes mentioned in the provided context is not detailed, the principles of their synthesis, such as intramolecular cyclization reactions, could potentially be applied to derivatives of this compound. For example, a derivative of this compound could be functionalized with reactive groups that can undergo ring-closing metathesis or other cyclization reactions to form a bridged structure. The methoxyphenyl group would then be incorporated into the final complex architecture, potentially influencing its conformation and properties. The synthesis of such complex molecules often relies on multi-step sequences and the strategic use of key building blocks like functionalized cycloalkanones. orgsyn.org

Formation of Fused Ring Systems and Spiro Compounds Utilizing the Cyclopentanone Moiety

The cyclopentanone moiety is a valuable building block for the synthesis of more complex molecular frameworks, including fused ring systems and spiro compounds. Fused heterocyclic systems, where two or more rings share a common bond, are of significant interest in medicinal chemistry and materials science. researchgate.net Similarly, spiro compounds, characterized by two rings connected at a single carbon atom, are prevalent in many natural products and have shown a range of biological activities. nih.gov

The synthesis of spirocyclic compounds often involves the reaction of a ketone with a bifunctional reagent. For example, steroidal ketones can be converted into spiro 1,3-thiazolidin-4-ones through condensation with an amine followed by cyclization with thioglycolic acid. nih.gov Another approach involves the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide to an alkyne, which after reductive cleavage and hydrolysis, yields a spiro-2H-furan-3-one. nih.gov While these general strategies highlight the utility of ketone functionalities in constructing spirocycles, specific examples detailing the application of this compound in the formation of fused or spiro ring systems are not extensively documented in the reviewed literature.

Construction of Polycyclic Scaffolds Through Ring Expansion and Annulation Strategies

Ring expansion and annulation reactions are powerful tools for transforming simpler cyclic ketones into larger, more complex polycyclic structures. These strategies are particularly useful for accessing seven-membered rings and other medium-sized ring systems that are common in biologically active natural products. nih.govchemrxiv.org

One notable method for ring expansion is the Buchner reaction, which typically involves the addition of a carbene to an aromatic ring followed by an electrocyclic ring-opening to form a cycloheptatriene. However, this method is often limited to simple benzene (B151609) derivatives. nih.gov Alternative strategies have been developed for polycyclic arenes, involving a two-step sequence of dearomative cycloaddition and subsequent ring expansion. nih.gov Another approach involves the intramolecular nucleophilic aromatic substitution of metallated nitriles, which can lead to the formation of doubly benzo-fused medium-ring lactams. researchgate.net

The application of these ring expansion and annulation strategies to cyclopentanone derivatives allows for the construction of diverse polycyclic scaffolds. For instance, spiro-fused quinoxalines can undergo a diastereoselective ring expansion to yield hydroxylated polycyclic pyrrolo/indolo[1,2-a]quinoxaline-fused lactams. researchgate.net Although these methodologies are well-established for various cyclic ketones, the specific use of this compound in the construction of polycyclic scaffolds through such strategies is not prominently featured in the surveyed scientific literature.

Catalytic Applications and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. Ketone derivatives, including those of cyclopentanone, can serve as precursors for chiral ligands or as organocatalysts themselves.

Exploration of this compound Derivatives in Catalysis (e.g., as chiral ligands or organocatalysts)

Cyclopentanone derivatives are valuable precursors in the synthesis of various organic compounds and have potential applications in catalysis. digitellinc.commdpi.com The transformation of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) into cyclopentanone derivatives is an area of active research, with the products serving as important intermediates in organic synthesis. mdpi.com

In the realm of organocatalysis, secondary amines are known to catalyze reactions such as the (3+3)-cycloaddition of nitrones with cyclopropane (B1198618) carbaldehydes to produce enantioenriched 1,2-oxazinanes. rsc.org While the cyclopentanone scaffold is a component of some catalytic systems, the direct exploration of this compound or its immediate derivatives as chiral ligands or organocatalysts is not extensively reported. The design of effective ligands often involves the strategic placement of functional groups that can coordinate to a metal center or participate in non-covalent interactions to control stereoselectivity. The methoxyphenyl group in this compound could potentially be exploited for such purposes, but detailed research findings on this specific application are limited in the available literature.

Q & A

Q. Q1: What are the established synthetic routes for 3-(3-Methoxyphenyl)cyclopentanone, and how can reaction conditions influence yield?

A:

  • Friedel-Crafts Acylation : Reacting cyclopentanone with 3-methoxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yields (~50–60%) depend on stoichiometry and reaction time .
  • Claisen Condensation : Cyclopentanone derivatives can be synthesized via ketone-ester condensation, requiring base catalysis (e.g., NaOEt). Temperature control (0–5°C) minimizes side reactions like over-alkylation .
  • Optimization : Solvent polarity (e.g., dichloromethane vs. THF) and catalyst purity significantly affect regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the target compound .

Q. Q2: How do computational models (e.g., DFT) elucidate the electrophilic substitution mechanism in this compound synthesis?

A:

  • DFT Calculations : Density Functional Theory predicts electron density distribution at the 3-methoxyphenyl ring, identifying meta-directing effects of the methoxy group. Transition state analysis reveals steric hindrance at the cyclopentanone carbonyl group .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., 2-methoxy-d₃-phenol, as in ) validates rate-determining steps in Friedel-Crafts acylation .

Analytical Contradictions

Q. Q3: How to resolve discrepancies in reported NMR chemical shifts for this compound?

A:

  • Cross-Validation : Compare experimental 1^1H/13^13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) with computational predictions (e.g., Gaussian09) to identify solvent or concentration artifacts .
  • Dynamic Effects : Rotameric equilibria in the cyclopentanone ring may cause splitting signals. Variable-temperature NMR (-40°C to 25°C) stabilizes conformers for accurate assignment .

Q. Q4: What methodologies exploit this compound as a precursor for bioactive heterocycles?

A:

  • Paal-Knorr Pyrrole Synthesis : React with hydroxylamine under acidic conditions to form pyrrole derivatives. Microwave-assisted synthesis reduces reaction time from 12h to 2h .
  • Mannich Reactions : Condensation with secondary amines (e.g., morpholine) and formaldehyde yields β-amino ketones, screened for antimicrobial activity .

Safety and Handling Protocols

Q. Q5: What are the critical safety considerations for handling this compound in laboratory settings?

A:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; PAC-3 (140 mg/m³) guidelines suggest fume hood use .
  • Spill Management : Absorb with diatomite or sand, dispose as hazardous waste (EPA Category D). Avoid aqueous release due to unknown ecotoxicity (per ) .

Advanced Data Analysis

Q. Q6: How can researchers address conflicting bioactivity data in studies involving this compound derivatives?

A:

  • Meta-Analysis : Aggregate data from SAR studies (e.g., substituent effects on IC₅₀ values) using multivariate regression.
  • QSAR Models : Apply Quantitative Structure-Activity Relationships to predict bioactivity trends. Tools like CC-DPS integrate quantum chemistry and neural networks for high accuracy .

Ecological Impact Assessment

Q. Q7: What methodologies estimate the environmental persistence of this compound when experimental data is lacking?

A:

  • Read-Across Models : Compare with structurally similar compounds (e.g., 3-chlorophenanthrene in ) to predict biodegradation half-lives.
  • EPI Suite™ : EPA software estimates log Kow (2.8) and BCF (112 L/kg), indicating moderate bioaccumulation risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.